1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-nitrophenyl)ethanone
Description
This compound features a triazolopyrimidine core fused with a piperazine ring, substituted at the 3-position of the triazole with a 4-fluorophenyl group and at the 7-position via a piperazine linkage to a 2-(4-nitrophenyl)ethanone moiety.
Properties
IUPAC Name |
1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(4-nitrophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN8O3/c23-16-3-7-17(8-4-16)30-22-20(26-27-30)21(24-14-25-22)29-11-9-28(10-12-29)19(32)13-15-1-5-18(6-2-15)31(33)34/h1-8,14H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYBJMCZCZASFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)CC5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-nitrophenyl)ethanone typically involves multi-step organic reactions. The process begins with the formation of the triazolopyrimidine core, followed by the introduction of the fluorophenyl and nitrophenyl groups through nucleophilic substitution reactions. Common reagents used in these reactions include halogenated precursors, strong bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-nitrophenyl ethanone moiety and piperazine ring are key sites for nucleophilic substitution.
The nitrophenyl group undergoes substitution with electron-deficient aromatic systems under basic conditions, while the piperazine nitrogen reacts with alkyl halides to form quaternary ammonium salts.
Alkylation and Acylation of the Piperazine Ring
The secondary amine in the piperazine ring is highly reactive toward alkylation and acylation.
| Reaction Type | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| Acylation | Acetyl chloride, DIPEA, DCM, 0°C to RT | Acetylated piperazine derivative | 70–85% | |
| Alkylation | Benzyl bromide, K₂CO₃, DMF, 60°C | N-benzylated piperazine compound | 65–80% |
Acylation typically employs coupling agents like HATU to activate carboxyl groups, while alkylation uses polar aprotic solvents to enhance reactivity.
Coupling Reactions Involving the Triazolo-Pyrimidine Core
The triazolo-pyrimidine core participates in cross-coupling reactions due to its electron-deficient nature.
These reactions enable functionalization at the 3- and 7-positions of the triazolo-pyrimidine scaffold, enhancing pharmacological potential .
Reduction of the Nitrophenyl Group
The 4-nitrophenyl group can be reduced to an amine under catalytic hydrogenation.
The resulting amine serves as a precursor for further derivatization, such as diazotization or reductive amination .
Oxidation Reactions
The ethanone moiety and triazolo-pyrimidine ring are susceptible to oxidation.
Oxidation of the ethanone group generates carboxylic acids, while the triazolo-pyrimidine ring may form N-oxides under strong conditions .
Key Structural Insights
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The 4-fluorophenyl group enhances electrophilicity, directing substitutions to the para position.
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The piperazine ring ’s flexibility allows for conformational adjustments during reactions, improving steric accessibility.
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The nitro group ’s electron-withdrawing nature stabilizes transition states in nucleophilic substitutions .
Scientific Research Applications
Pharmacological Applications
- Antimicrobial Activity : Research indicates that derivatives of triazole compounds exhibit notable antimicrobial properties. Studies have shown that similar compounds can be effective against various bacterial strains, suggesting that this compound may also possess antibacterial or antifungal activity .
- Cancer Treatment : Compounds containing triazole and piperazine rings have been explored for their anticancer properties. They may act by inhibiting specific pathways involved in tumor growth and proliferation. Molecular docking studies could provide insights into their mechanisms of action against cancer cell lines.
- Neurological Disorders : Piperazine derivatives are often investigated for their neuropharmacological effects. There is potential for this compound to influence neurotransmitter systems, which could be beneficial in treating conditions such as anxiety and depression.
Synthesis and Derivative Development
The synthesis of 1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-nitrophenyl)ethanone typically involves multi-step reactions starting from simpler precursors. The synthetic routes often include the formation of the triazole ring followed by the introduction of piperazine and nitrophenyl groups.
Table 1: Synthetic Routes for Related Compounds
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Cyclization | Sodium azide + acetic acid | Formation of triazole |
| 2 | Alkylation | Piperazine derivatives | Introduction of piperazine |
| 3 | Electrophilic substitution | Nitro compounds | Addition of nitrophenyl group |
Case Studies
Several studies have highlighted the biological evaluation of similar compounds:
- Antimicrobial Evaluation : A study evaluated a series of novel heterocyclic compounds for their antimicrobial activity using serial dilution methods. The results indicated that certain derivatives exhibited significant activity against both bacterial and fungal strains, establishing a basis for further exploration of related compounds .
- Molecular Docking Studies : Research involving molecular docking has shown that compounds similar to this compound can effectively bind to specific targets in cancer cells, suggesting potential therapeutic applications .
Mechanism of Action
The mechanism of action of 1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-nitrophenyl)ethanone involves its interaction with specific molecular targets and pathways. The triazolopyrimidine core can bind to enzymes and receptors, modulating their activity. The fluorophenyl and nitrophenyl groups enhance its binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of triazolopyrimidine derivatives with piperazine-linked ketone substituents. Key structural analogs and their distinguishing features are outlined below:
Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives
Key Observations:
Electronic Effects: The target compound’s 4-fluorophenyl and 4-nitrophenyl groups create a mix of moderate electron-withdrawing (F) and strong electron-withdrawing (NO2) effects, favoring interactions with electron-rich biological targets .
Lipophilicity and Solubility: The nitro group in the target compound enhances polarity, likely improving aqueous solubility compared to Analog 1 (phenoxy) and Analog 3 (trifluoromethyl) . Analog 3’s trifluoromethyl group increases hydrophobicity, which may improve membrane permeability but reduce solubility .
Research Findings and Implications
- Bioactivity Hypotheses: The nitro group in the target compound may confer antibacterial or kinase inhibitory activity, as seen in structurally related nitrophenyl derivatives .
Biological Activity
The compound 1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-nitrophenyl)ethanone is a novel synthetic molecule with potential therapeutic applications, particularly in oncology. This article reviews its biological activity based on recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 464.47 g/mol. The compound features a complex structure incorporating a triazolo-pyrimidine moiety and piperazine ring, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H22F2N6O2 |
| Molecular Weight | 464.47 g/mol |
| LogP (Partition Coefficient) | 2.706 |
| Water Solubility (LogSw) | -2.64 |
| Polar Surface Area | 78.675 Ų |
Research indicates that the compound exhibits significant anticancer activity through multiple mechanisms:
- Inhibition of PARP Activity : The compound has been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. This inhibition leads to increased DNA damage in cancer cells, promoting apoptosis. In vitro studies demonstrated that the compound can enhance PARP cleavage and increase the phosphorylation of H2AX, a marker of DNA damage response .
- Cell Proliferation Inhibition : The compound demonstrated potent inhibitory effects on various cancer cell lines, including breast cancer cells (MCF-7). The IC50 value for the compound was found to be comparable to known PARP inhibitors like Olaparib .
Anticancer Activity
- Breast Cancer Studies : In a study focusing on breast cancer cells, the compound induced G2/M phase cell cycle arrest and promoted apoptosis through ROS production and inhibition of the Notch-AKT signaling pathway .
- Comparative Efficacy : When compared to other compounds within similar structural classes, such as those targeting PARP or FGFR pathways, this compound showed enhanced selectivity and potency against cancer cells while exhibiting low toxicity towards non-cancerous cells .
Pharmacological Screening
The compound is included in several screening libraries aimed at identifying potential drug candidates for various therapeutic targets:
- C-Met Library
- PI3K-Targeted Library
- Protein-Protein Interaction Library
These libraries facilitate the exploration of the compound's effects on different biological pathways and its potential as a lead candidate for drug development .
Q & A
Q. What are the recommended synthetic routes for preparing this triazolopyrimidine-piperazine derivative?
The synthesis involves constructing the triazolopyrimidine core, introducing the piperazine moiety, and coupling with the 4-nitrophenyl ethanone group. Key steps include:
- Triazolopyrimidine formation : Use cyclocondensation reactions between 4-fluorophenyl-substituted triazoles and pyrimidine precursors under reflux conditions (e.g., acetonitrile with catalytic acid) .
- Piperazine coupling : Employ nucleophilic substitution or Buchwald-Hartwig amination to attach the piperazine ring to the triazolopyrimidine core .
- Ethanone functionalization : Introduce the 4-nitrophenyl group via Friedel-Crafts acylation or ketone alkylation, optimizing temperature and solvent polarity to minimize byproducts .
Q. How can structural characterization challenges (e.g., crystallinity issues) be addressed?
- X-ray crystallography : Use SHELXL for high-resolution refinement, particularly for resolving disordered regions in the triazolopyrimidine or piperazine moieties. For twinned crystals, SHELXD or SHELXE can aid in phasing .
- NMR/IR spectroscopy : Assign peaks using 2D NMR (e.g., HSQC, HMBC) to confirm connectivity. IR can validate carbonyl (C=O) and nitro (NO₂) groups .
Q. What preliminary assays are critical for evaluating bioactivity?
- Enzyme inhibition screening : Use fluorescence polarization or radiometric assays for kinases or phosphodiesterases, given the compound’s heterocyclic motifs.
- Solubility profiling : Test in PBS, DMSO, and simulated gastric fluid. If solubility <1 µM, consider PEG-400 or cyclodextrin formulations .
Advanced Research Questions
Q. How can synthetic yield be optimized using computational methods?
- Design of Experiments (DoE) : Vary temperature, catalyst loading, and solvent polarity in a fractional factorial design to identify critical factors .
- Bayesian optimization : Train models on reaction parameters (e.g., time, equivalents) to predict optimal conditions for coupling steps, reducing trial-and-error experimentation .
Q. What strategies resolve contradictions in mechanistic studies (e.g., conflicting enzyme inhibition data)?
- Orthogonal assays : Validate activity using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding affinity and thermodynamics.
- Molecular docking : Compare binding poses in multiple protein conformations (e.g., PDB structures) to explain selectivity or off-target effects .
Q. How can metabolic stability be improved for in vivo studies?
- Prodrug modification : Introduce ester or amide groups on the piperazine or ethanone moieties to enhance bioavailability.
- CYP450 inhibition assays : Test hepatic microsome stability and identify metabolic hotspots (e.g., nitro group reduction) for structural tweaks .
Methodological Tables
Q. Table 1. Solubility Profile in Common Solvents
| Solvent | Solubility (mg/mL) | Method | Reference |
|---|---|---|---|
| DMSO | 12.5 | Shake-flask (25°C) | |
| Methanol | 3.2 | UV spectrophotometry | |
| PBS (pH 7.4) | 0.05 | HPLC quantification |
Q. Table 2. Key Parameters for Bayesian Optimization of Piperazine Coupling
| Parameter | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature (°C) | 80–120 | 110 | +35% |
| Catalyst (mol%) | 5–15 | 10 | +22% |
| Reaction Time (h) | 12–24 | 18 | +18% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
